molecular formula C17H15NO5 B1667997 Benorilate CAS No. 5003-48-5

Benorilate

Cat. No. B1667997
CAS RN: 5003-48-5
M. Wt: 313.3 g/mol
InChI Key: FEJKLNWAOXSSNR-UHFFFAOYSA-N
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Description

Benorilate, also known as benorylate, is an ester-linked codrug of aspirin with paracetamol . It is used as an anti-inflammatory and antipyretic medication .


Synthesis Analysis

The synthesis of benorilate involves the reaction of acetyl salicyloyl chloride with paracetamol . A more detailed synthesis process involves the use of nitrobenzene (NB) as the raw material, followed by a selective reduction reaction of the generation of -arylhydroxylamine (AHA), and then a Bamberger rearrangement reaction to transfer AHA to the target product .


Molecular Structure Analysis

The molecular formula of benorilate is C17H15NO5 . Its average mass is 313.305 Da and its monoisotopic mass is 313.095032 Da .


Chemical Reactions Analysis

The solubility of benorilate in twelve monosolvents has been studied . Also, a novel electrochemical sensor for sensitive detection of benorilate was developed using silver nanoparticles-polyindole-reduced graphene oxide (AgNPs-PIn-rGO) nanocomposite .

Scientific Research Applications

Analytical Method Development for Benorilate

  • Voltammetry in Pharmaceutical Analysis : A study by Wang et al. (2005) demonstrated the use of differential pulse voltammetry for determining benorilate in pharmaceutical formulations. This method, involving a carbon paste electrode modified by silver nanoparticles, offers a precise and efficient technique for analyzing benorilate concentration in pharmaceutical samples (Wang & Hu, 2005).

Bioavailability and Solubility Studies

  • Dissolution and Bioavailability : Zong and Jing (2002) conducted a study to establish a correlation between the dissolution of benorilate tablets and their concentration in human plasma. This research is crucial for developing effective pharmaceutical formulations of benorilate (Zong & Jing, 2002).
  • Solubility in Various Solvents : Research by Weiguo et al. (2021) investigated the solubility of benorilate in different solvents, providing valuable data for optimizing the crystallization process of benorilate. This study enhances our understanding of benorilate's chemical properties and its interaction with various solvents (Weiguo et al., 2021).

Synthesis and Production Techniques

  • Optimization of Synthesis Technology : Bai Shu-jie (2007) explored optimal technologies for the synthesis of Benorilate. This research focused on improving the efficiency and reducing the cost of Benorilate production, which is critical for its commercial viability (Bai Shu-jie, 2007).

Pharmacological Studies

  • Pharmacokinetics and Metabolism : A study by Marzo et al. (1990) on the pharmacokinetic comparison of benorilate and a related compound, MR 897, highlighted how these compounds are metabolized in the body. This research provides insights into the bioavailability and metabolic pathways of benorilate, contributing to a better understanding of its pharmacological profile (Marzo et al., 1990).

Spectroscopic Analysis

  • Molecular Interaction Studies : Zhang Yanzheng and colleagues (2012) conducted a molecular spectroscopic study to understand the interaction between benorilate and bovine serum albumin. This research, using various spectroscopic techniques, provides insights into the molecular binding and interaction mechanisms of benorilate in a biological context (Zhang Yanzheng et al., 2012).

Benorilate in Biological Systems

  • Immune Response and Lymphoblastic Transformation : A study by Barasoain et al. (1980) compared the in vivo effects of acetylsalicylic acid and its derivatives, including Benorilate, on lymphoblastic transformation and primary immune response in mice. This research is significant for understanding the immunomodulatory effects of benorilate (Barasoain et al., 1980).

Safety And Hazards

Benorilate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

As of now, benorilate is used for research and development purposes . Its future directions could include further studies on its synthesis, mechanism of action, and potential applications in the treatment of various conditions.

properties

IUPAC Name

(4-acetamidophenyl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJKLNWAOXSSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022649
Record name Benorylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benorilate

CAS RN

5003-48-5
Record name Benorylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5003-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benorilate [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benorilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benorylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benorilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340
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Record name BENORILATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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